molecular formula C19H14F3NO B1644825 2-([1,1'-Biphenyl]-4-yloxy)-5-(trifluoromethyl)-aniline CAS No. 904253-69-6

2-([1,1'-Biphenyl]-4-yloxy)-5-(trifluoromethyl)-aniline

Cat. No.: B1644825
CAS No.: 904253-69-6
M. Wt: 329.3 g/mol
InChI Key: SHPKCCVIJLYQFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-([1,1’-Biphenyl]-4-yloxy)-5-(trifluoromethyl)-aniline is an organic compound that features a biphenyl group linked to an aniline moiety through an ether linkage, with a trifluoromethyl group attached to the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,1’-Biphenyl]-4-yloxy)-5-(trifluoromethyl)-aniline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-([1,1’-Biphenyl]-4-yloxy)-5-(trifluoromethyl)-aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., Br₂) or nitrating agents (e.g., HNO₃/H₂SO₄).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Regeneration of the aniline moiety.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-([1,1’-Biphenyl]-4-yloxy)-5-(trifluoromethyl)-aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-([1,1’-Biphenyl]-4-yloxy)-5-(trifluoromethyl)-aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

    2-([1,1’-Biphenyl]-4-yloxy)-5-methyl-aniline: Similar structure but with a methyl group instead of a trifluoromethyl group.

    2-([1,1’-Biphenyl]-4-yloxy)-5-chloro-aniline: Similar structure but with a chloro group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 2-([1,1’-Biphenyl]-4-yloxy)-5-(trifluoromethyl)-aniline imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to its analogs .

Properties

IUPAC Name

2-(4-phenylphenoxy)-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3NO/c20-19(21,22)15-8-11-18(17(23)12-15)24-16-9-6-14(7-10-16)13-4-2-1-3-5-13/h1-12H,23H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHPKCCVIJLYQFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=C(C=C(C=C3)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-([1,1'-Biphenyl]-4-yloxy)-5-(trifluoromethyl)-aniline
Reactant of Route 2
Reactant of Route 2
2-([1,1'-Biphenyl]-4-yloxy)-5-(trifluoromethyl)-aniline
Reactant of Route 3
Reactant of Route 3
2-([1,1'-Biphenyl]-4-yloxy)-5-(trifluoromethyl)-aniline
Reactant of Route 4
Reactant of Route 4
2-([1,1'-Biphenyl]-4-yloxy)-5-(trifluoromethyl)-aniline
Reactant of Route 5
Reactant of Route 5
2-([1,1'-Biphenyl]-4-yloxy)-5-(trifluoromethyl)-aniline
Reactant of Route 6
Reactant of Route 6
2-([1,1'-Biphenyl]-4-yloxy)-5-(trifluoromethyl)-aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.